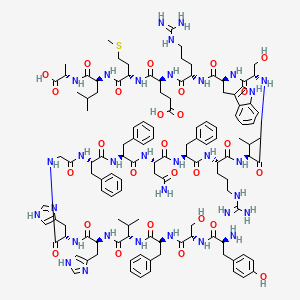
H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH is a peptide composed of 20 amino acids. Each amino acid in this sequence contributes to the overall structure and function of the peptide. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH , typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection, coupling, and cleavage steps, allowing for the efficient production of large quantities of peptides.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like methionine and cysteine can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can undergo substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide.
Major Products
Oxidation: Sulfoxides, disulfides.
Reduction: Free thiols.
Substitution: Alkylated amino acids.
科学的研究の応用
Peptides like H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of protein folding and structure.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Utilized in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Employed in the production of biomaterials and as catalysts in various chemical reactions.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH: can be compared to other peptides with similar sequences or functions. Examples include:
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its structure and function. Variations in the sequence can lead to different biological activities and applications.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H164N32O27S/c1-65(2)47-85(107(167)136-68(7)119(179)180)142-105(165)84(43-46-181-8)141-104(164)83(41-42-98(159)160)140-103(163)81(35-23-44-130-120(124)125)138-111(171)90(53-74-57-132-80-34-22-21-33-78(74)80)146-116(176)95(62-155)151-118(178)100(67(5)6)152-106(166)82(36-24-45-131-121(126)127)139-109(169)87(50-70-27-15-10-16-28-70)144-113(173)93(56-96(123)157)148-110(170)88(51-71-29-17-11-18-30-71)143-108(168)86(49-69-25-13-9-14-26-69)137-97(158)60-133-102(162)91(54-75-58-128-63-134-75)147-112(172)92(55-76-59-129-64-135-76)149-117(177)99(66(3)4)153-114(174)89(52-72-31-19-12-20-32-72)145-115(175)94(61-154)150-101(161)79(122)48-73-37-39-77(156)40-38-73/h9-22,25-34,37-40,57-59,63-68,79,81-95,99-100,132,154-156H,23-24,35-36,41-56,60-62,122H2,1-8H3,(H2,123,157)(H,128,134)(H,129,135)(H,133,162)(H,136,167)(H,137,158)(H,138,171)(H,139,169)(H,140,163)(H,141,164)(H,142,165)(H,143,168)(H,144,173)(H,145,175)(H,146,176)(H,147,172)(H,148,170)(H,149,177)(H,150,161)(H,151,178)(H,152,166)(H,153,174)(H,159,160)(H,179,180)(H4,124,125,130)(H4,126,127,131)/t68-,79-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-,100-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHXIDLTWRFBY-QQTQKECVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H164N32O27S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2530.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
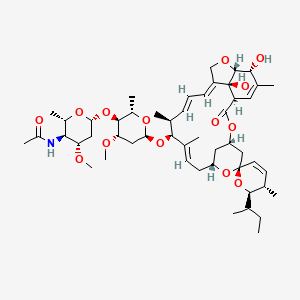

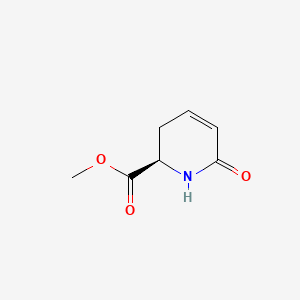
![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine](/img/structure/B575718.png)
![2-[(E)-3-chloroprop-1-enyl]-1,3-benzothiazole](/img/structure/B575721.png)
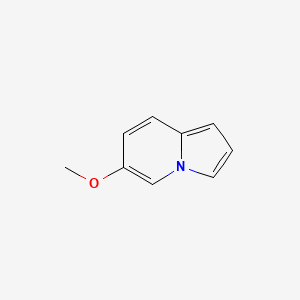
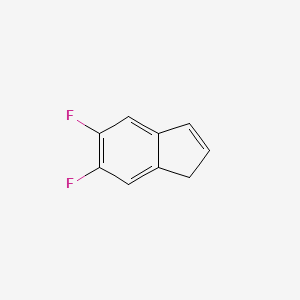

![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)
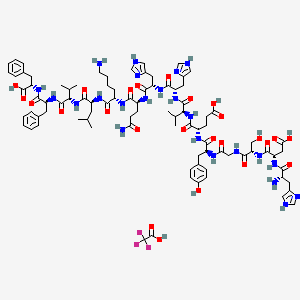
![7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B575736.png)
